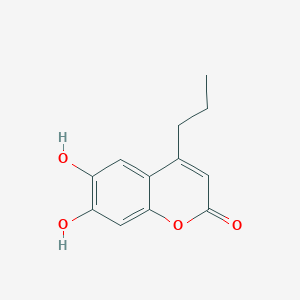
6,7-dihydroxy-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6,7-dihydroxy-4-propyl-2H-chromen-2-one” is a chemical compound with the molecular formula C12H12O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin derivatives like “6,7-dihydroxy-4-propyl-2H-chromen-2-one” has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of coumarin systems, including classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” can be represented by the InChI code: 1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .科学研究应用
-
Fluorescent Labeling and Detection
- Field : Biochemistry and Molecular Biology
- Application : Coumarins are used as fluorophores for fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
- Methods : The fluorescence of 7-hydroxy and 7-methoxy coumarins can be enhanced by adding a carboethoxy, carboxyl, or acetyl group at position 3 .
- Results : The fluorescence emission of coumarin derivatives can be sensitive to the polarity of the surrounding medium .
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : Many coumarin derivatives have good biological activity and application value in fluorescent probes .
- Methods : Synthetic routes to coumarin derivatives have attracted the attention of many research groups. In this work, based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed .
- Results : The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
-
Pharmaceutical Applications
- Field : Pharmacology
- Application : Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, antibacterial, antimalarial, casein kinase-2 (CK2) inhibitory, antifungal, antiviral, Alzheimer’s disease inhibition, neuroprotective, anticonvulsant, phytoalexins, ulcerogenic, and antihypertensive .
- Methods : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
- Results : Several coumarin derivatives have been approved by FDA for clinical usage. These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, trioxsalen which is employed for the treatment of vitiligo, and esculin which is used in combination against hemorrhoids .
-
Flavor Enhancer
-
Perfumes, Cosmetics, and Industrial Additives
- Field : Cosmetics and Industrial Production
- Application : Coumarins are used as perfumes, cosmetics, and industrial additives .
- Methods : Some of its derivatives have been used as aroma enhancers in tobaccos and certain alcoholic drinks .
- Results : Their most relevant role is described in natural products, organic chemistry, and medicinal chemistry .
-
Low-Cost Fluorescent Materials
- Field : Material Science
- Application : Coumarins have been utilized to produce low-cost fluorescent materials .
- Methods : The intrinsic property of coumarins as versatile fluorophores with wide-ranging applications in science and technology .
- Results : Over the years, researchers have delved into the synthesis, characterization, and application of coumarin derivatives, uncovering their potential as indispensable tools for fluorescence-based studies and applications .
-
Natural Fluorophore
- Field : Biochemistry
- Application : Coumarins are used as natural fluorophores . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
- Methods : The fluorescence of coumarins can be enhanced by adding various functional groups .
- Results : The fluorescence emission of coumarin derivatives can be sensitive to the polarity of the surrounding medium .
-
Treatment of Various Ailments
- Field : Medicine
- Application : Coumarins can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
- Methods : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
- Results : Several coumarin derivatives have been approved by FDA for clinical usage .
-
Aroma Enhancers
- Field : Food and Beverage Industry
- Application : Some coumarin derivatives have been used as aroma enhancers in tobaccos and certain alcoholic drinks .
- Methods : As a flavor enhancer, it is added to food industries to enhance aroma .
- Results : Coumarin in Beverage and Pharmaceutical industries is widely used as Anticoagulants, intermediate .
-
Antioxidant Properties
-
Synthesis of Pharmacologically Effective Molecules
- Field : Medicinal Chemistry
- Application : The coumarin skeleton is envisioned as an advantageous framework for the creation and synthesis of pharmacologically effective molecules .
- Methods : The ready availability and the low price of the starting materials required for synthesizing coumarins have enabled the development of a wide range of methodologies .
- Results : The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .
-
Construction of Cyclic Systems
- Field : Organic Chemistry
- Application : The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have facilitated the construction of cyclic systems .
- Methods : Introducing pertinent functional groups (such as fluorinated moieties) for medicinal chemistry scopes and facilitating the construction of cyclic systems .
- Results : This has enabled the development of a wide range of methodologies .
未来方向
The future directions in the research of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” and similar coumarin derivatives could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods . Further studies could also focus on the design and development of potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .
属性
IUPAC Name |
6,7-dihydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJEKUJNOKYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydroxy-4-propyl-2H-chromen-2-one | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)
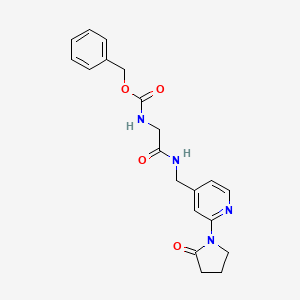
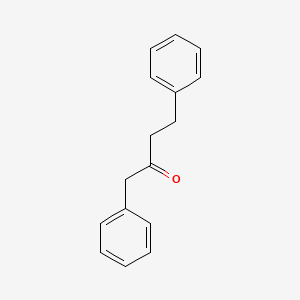
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)
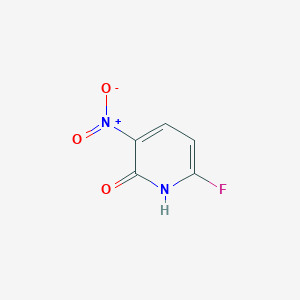
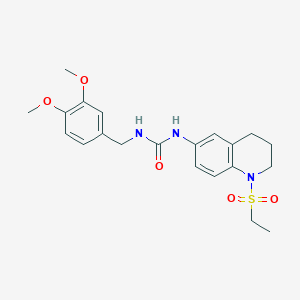
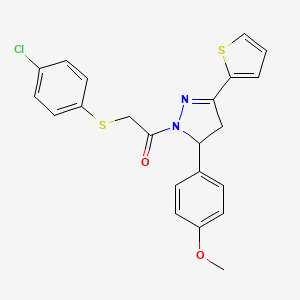
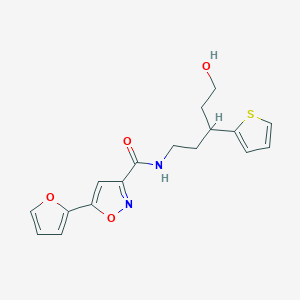
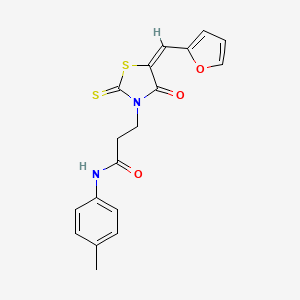
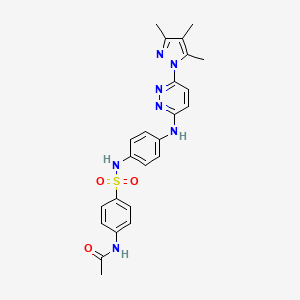
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
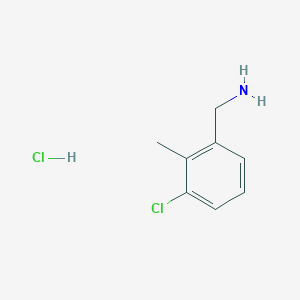
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)